N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide
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Overview
Description
N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide involves multiple steps. One common approach is the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride. This reaction yields a 2,2-dialkylated 1,3-dithiane, which is then subjected to desilylation, oxidation, and cyclization via reductive amination to form the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one . The final compound is obtained through further modifications, including N-acylation and amide reduction using the borane-tetrahydrofuran complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a ketone.
Reduction: Reductive amination using sodium borohydride or lithium aluminum hydride is employed to reduce the carbonyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzazepines, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide involves its interaction with muscarinic (M3) receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the physiological responses mediated by these receptors. This inhibition can result in bronchodilation, reduced bladder contractions, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the benzazepine ring.
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and a heterocyclic ring but differ in the overall structure and biological activity.
Uniqueness
N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide is unique due to its specific interaction with muscarinic (M3) receptors, which distinguishes it from other benzazepines and related compounds. Its potential therapeutic applications and the ability to undergo various chemical modifications make it a valuable compound in scientific research.
Properties
CAS No. |
1432725-23-9 |
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Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H26N2O3/c1-17-8-3-4-9-20(17)25(30)27-19-13-14-21(18(2)16-19)26(31)28-15-7-12-24(29)22-10-5-6-11-23(22)28/h3-6,8-11,13-14,16,24,29H,7,12,15H2,1-2H3,(H,27,30) |
InChI Key |
TWKDOSHOLYKYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)O)C |
Origin of Product |
United States |
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